molecular formula C15H12ClNO4 B5804659 N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenoxy)acetamide

N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenoxy)acetamide

Cat. No.: B5804659
M. Wt: 305.71 g/mol
InChI Key: MCLFVNOHPBCRHI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenoxy)acetamide is an organic compound that features a benzodioxole ring and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenoxy)acetamide typically involves the reaction of 1,3-benzodioxole with 2-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenoxy)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenoxy)ethanamide
  • N-(1,3-benzodioxol-5-yl)-2-(2-bromophenoxy)acetamide
  • N-(1,3-benzodioxol-5-yl)-2-(2-fluorophenoxy)acetamide

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenoxy)acetamide is unique due to its specific combination of a benzodioxole ring and a chlorophenoxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c16-11-3-1-2-4-12(11)19-8-15(18)17-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLFVNOHPBCRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728416
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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